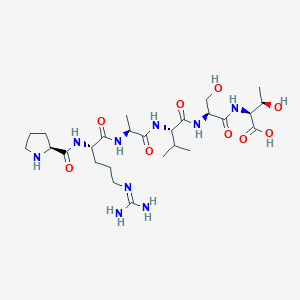
2,5-bis(5-heptylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(5-heptylthiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two heptyl-substituted thiophene rings attached to a central thiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-heptylthiophen-2-yl)thiophene typically involves the following steps:
Synthesis of 5-heptylthiophene-2-carbaldehyde: This intermediate can be prepared by the formylation of 5-heptylthiophene using a Vilsmeier-Haack reaction.
Formation of this compound: The final compound can be synthesized through a Stille coupling reaction between 5-heptylthiophene-2-carbaldehyde and a suitable organotin reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(5-heptylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-bis(5-heptylthiophen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its semiconducting properties.
Materials Science: The compound is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemistry: It serves as a building block for the synthesis of more complex thiophene-based materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Wirkmechanismus
The mechanism of action of 2,5-bis(5-heptylthiophen-2-yl)thiophene in organic electronics involves its ability to transport charge carriers (electrons or holes) through its conjugated π-system. The heptyl side chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which is an area of active research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(5-hexylthiophen-2-yl)thiophene: Similar structure but with hexyl side chains instead of heptyl.
2,5-bis(5-octylthiophen-2-yl)thiophene: Similar structure but with octyl side chains.
2,5-bis(5-ethylthiophen-2-yl)thiophene: Similar structure but with ethyl side chains.
Uniqueness
2,5-bis(5-heptylthiophen-2-yl)thiophene is unique due to its specific heptyl side chains, which provide a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both high performance and ease of processing are required.
Eigenschaften
CAS-Nummer |
171921-98-5 |
|---|---|
Molekularformel |
C26H36S3 |
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
2,5-bis(5-heptylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C26H36S3/c1-3-5-7-9-11-13-21-15-17-23(27-21)25-19-20-26(29-25)24-18-16-22(28-24)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI-Schlüssel |
ALEVXHMAFKUKOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


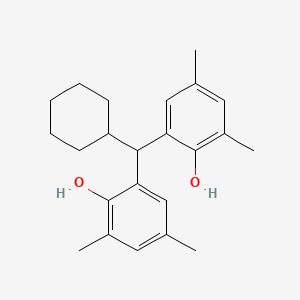

![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
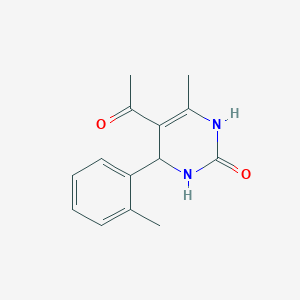
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
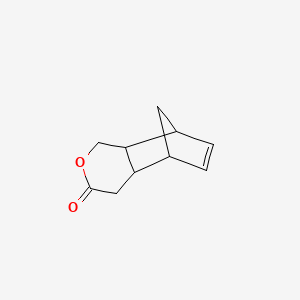
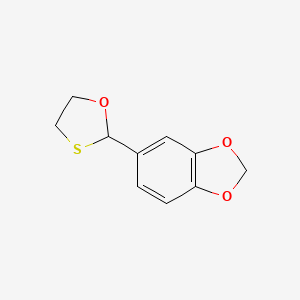
![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)

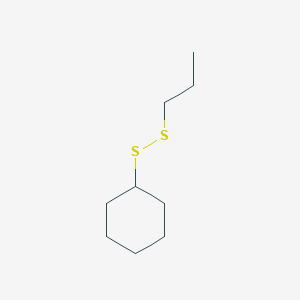
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)


